molecular formula C7H7N3O B13326976 5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B13326976
M. Wt: 149.15 g/mol
InChI Key: CJOFHORAGAOJEB-UHFFFAOYSA-N
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Description

5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound that belongs to the class of pyrrolopyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which makes it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one can be achieved through various synthetic routes. One common method involves the treatment of ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ammonia to afford the corresponding 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to the target compound . The reaction conditions typically involve refluxing in butanol, heating with aqueous hydrochloric acid in dioxane, or using basic conditions such as potassium carbonate in methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of various substituted pyrrolopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one involves its selective inhibition of CDK2. CDK2 is a serine/threonine kinase that regulates cell cycle progression by binding to specific cyclins. By inhibiting CDK2, the compound can halt cell division, making it a promising candidate for cancer therapy . The molecular targets and pathways involved include the CDK2-cyclin complex and downstream signaling pathways that control cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one lies in its selective inhibition of CDK2, which is not commonly observed in other similar compounds. This selectivity makes it a valuable candidate for targeted cancer therapy .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C7H7N3O/c1-4-5-2-8-3-9-6(5)10-7(4)11/h2-4H,1H3,(H,8,9,10,11)

InChI Key

CJOFHORAGAOJEB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CN=CN=C2NC1=O

Origin of Product

United States

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